![molecular formula C18H21NO3S B2391195 N-[[4-(4-甲氧基苯基)氧杂环己烷-4-基]甲基]噻吩-2-甲酰胺 CAS No. 714209-75-3](/img/structure/B2391195.png)
N-[[4-(4-甲氧基苯基)氧杂环己烷-4-基]甲基]噻吩-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide is a synthetic organic compound with a complex structure that includes a thiophene ring, an oxane ring, and a methoxyphenyl group
科学研究应用
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic uses, such as antimicrobial or anticancer agents.
Medicine: Research explores its potential as a drug candidate due to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxane ring, followed by the introduction of the methoxyphenyl group. The thiophene ring is then attached through a series of reactions that may include halogenation, nucleophilic substitution, and amide formation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the carboxamide group may produce the corresponding amine.
作用机制
The mechanism of action of N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, disrupting their normal function and exerting therapeutic effects. Molecular docking studies and biochemical assays are often used to elucidate these interactions.
相似化合物的比较
Similar Compounds
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide: shares similarities with other thiophene-based compounds and oxane derivatives.
Thiophene-2-carboxamide: A simpler analog with a thiophene ring and a carboxamide group.
4-methoxyphenyl oxane derivatives: Compounds with similar structural motifs but different functional groups.
Uniqueness
The uniqueness of N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide lies in its combined structural features, which confer specific chemical and biological properties
属性
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-21-15-6-4-14(5-7-15)18(8-10-22-11-9-18)13-19-17(20)16-3-2-12-23-16/h2-7,12H,8-11,13H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEFKOUOOBGQNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101330643 |
Source


|
| Record name | N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794993 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
714209-75-3 |
Source


|
| Record name | N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
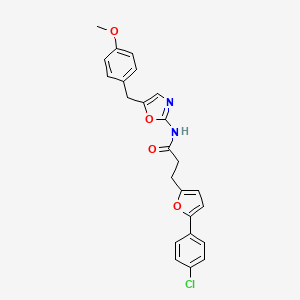
![1-(2,4-dimethylphenyl)-6-(2-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2391114.png)
![N-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2391117.png)
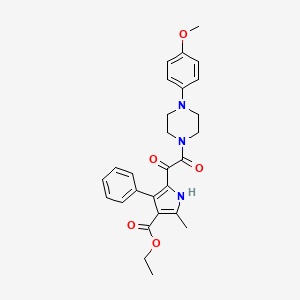
![N-{[3,5-dichloro-2-(difluoromethoxy)phenyl]methyl}but-2-ynamide](/img/structure/B2391120.png)

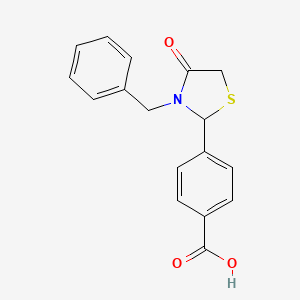
![2-Chloro-1-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2391125.png)

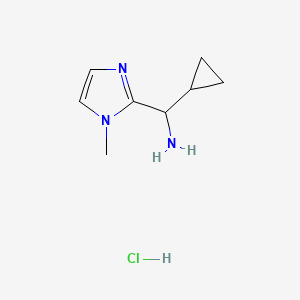
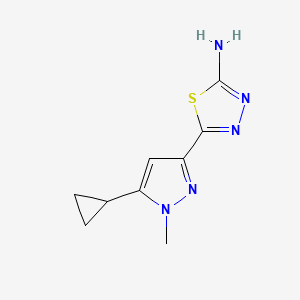


![8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl diethylcarbamate](/img/structure/B2391134.png)
